molecular formula C36H51N5O8S B14764512 4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid

4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid

Cat. No.: B14764512
M. Wt: 713.9 g/mol
InChI Key: IRKIVQOPWMXRLA-IHHPRVIUSA-N
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Description

4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid is a complex organic compound with a multifaceted structure This compound is characterized by its intricate arrangement of functional groups, including anilino, oxo, pyrrolidine, and carboxylic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core cyclohexane-1-carboxylic acid structure, followed by the sequential addition of the various functional groups through a series of condensation, reduction, and substitution reactions. The use of protecting groups is often necessary to ensure the selective addition of functional groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. Large-scale synthesis would require optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

Scientific Research Applications

4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane-1-carboxylic acid derivatives and molecules with analogous functional groups, such as:

  • Cyclohexane-1-carboxylic acid
  • 7-anilino-7-oxoheptanoic acid
  • Pyrrolidine-2-carboxylic acid derivatives

Uniqueness

What sets 4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C36H51N5O8S

Molecular Weight

713.9 g/mol

IUPAC Name

4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C36H51N5O8S/c42-30(37-23-24-14-16-25(17-15-24)36(48)49)13-7-2-8-20-41-32(44)22-29(35(41)47)50-21-9-3-6-12-27(33(45)38-26-10-4-1-5-11-26)40-34(46)28-18-19-31(43)39-28/h1,4-5,10-11,24-25,27-29H,2-3,6-9,12-23H2,(H,37,42)(H,38,45)(H,39,43)(H,40,46)(H,48,49)/t24?,25?,27-,28+,29?/m0/s1

InChI Key

IRKIVQOPWMXRLA-IHHPRVIUSA-N

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)N[C@@H](CCCCCSC2CC(=O)N(C2=O)CCCCCC(=O)NCC3CCC(CC3)C(=O)O)C(=O)NC4=CC=CC=C4

Canonical SMILES

C1CC(CCC1CNC(=O)CCCCCN2C(=O)CC(C2=O)SCCCCCC(C(=O)NC3=CC=CC=C3)NC(=O)C4CCC(=O)N4)C(=O)O

Origin of Product

United States

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